![molecular formula C14H12N2OS B5653758 3,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5653758.png)

3,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives often involves heterocyclization techniques and phase transfer catalysis. For example, Santagati et al. (2002) reported the synthesis of phenyl derivatives containing 5,6-dimethylthieno[2,3-d]pyrimidin-4(1H)-one systems, showcasing a method that could potentially be adapted for the synthesis of 3,6-dimethyl-5-phenyl derivatives. Similarly, Dave and Patel (2001) discussed the synthesis of 3-substituted 2-thioxo-5,7-dimethylpyrido[2,3-d] pyrimidin-4(3H)-ones, indicating the versatility of synthesis approaches for related compounds (Santagati et al., 2002) (Dave & Patel, 2001).

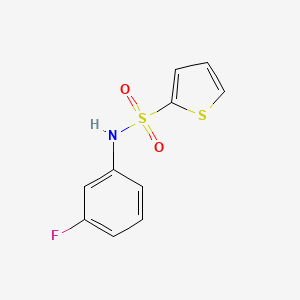

Molecular Structure Analysis

The molecular structure of thienopyrimidinone derivatives has been elucidated using various analytical techniques, including X-ray crystallography. Gangjee et al. (2009) provided detailed insights into the molecular structure of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, which could offer a basis for understanding the structure of 3,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one derivatives (Gangjee et al., 2009).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including electrophilic ipso-substitution and S-alkylation, as discussed by Zh. et al. (2013). These reactions are crucial for modifying the chemical properties of these compounds for specific applications (Zh. et al., 2013).

Physical Properties Analysis

The physical properties of thienopyrimidinone derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure and substitution patterns. While specific data on 3,6-dimethyl-5-phenyl derivatives are not provided, studies on related compounds offer valuable insights into how structural variations can affect these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various reagents, define the application range of thieno[2,3-d]pyrimidin-4(3H)-ones. For instance, their potential as intermediates in the synthesis of more complex molecules relies on understanding these fundamental properties. Studies such as those by Shi et al. (2018) on the catalytic synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones highlight the chemical versatility and reactivity of these compounds (Shi et al., 2018).

Eigenschaften

IUPAC Name |

3,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-9-11(10-6-4-3-5-7-10)12-13(18-9)15-8-16(2)14(12)17/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKCQXZRUCNSMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(S1)N=CN(C2=O)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methyl-2-buten-1-yl)-8-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5653688.png)

![6,6-dimethyl-5,6,10,11-tetrahydro-7H,9H-benzo[h][1,3]thiazino[2,3-b]quinazolin-7-one](/img/structure/B5653702.png)

![N-[3-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5653716.png)

![N-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B5653721.png)

![3,6-dimethyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5653729.png)

![1-(1-{[3-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-1,2,4-triazol-5-yl]methyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5653759.png)

![2-cyclopropyl-4-phenyl-9-(2-pyridinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5653761.png)

![(3aS*,6aS*)-2-(2-chloro-4,5-diethoxybenzyl)-5-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5653776.png)